
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-fluoro-2-methoxypyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 5-fluoro-2-methoxypyridine, can be synthesized through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the pyridine ring.
Boronic Acid Formation: The 5-fluoro-2-methoxypyridine is then converted into its boronic acid derivative using a boronation reaction.
Suzuki Coupling Reaction: The boronic acid derivative is coupled with a halogenated benzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
作用機序
The mechanism of action of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
- 3-(5-Chloro-2-methoxypyridin-4-yl)-benzoic acid
- 3-(5-Bromo-2-methoxypyridin-4-yl)-benzoic acid
- 3-(5-Iodo-2-methoxypyridin-4-yl)-benzoic acid
Uniqueness
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to specific biological targets.
特性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC名 |
3-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-3-2-4-9(5-8)13(16)17/h2-7H,1H3,(H,16,17) |
InChIキー |
PLXCQFCGZLPFLU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


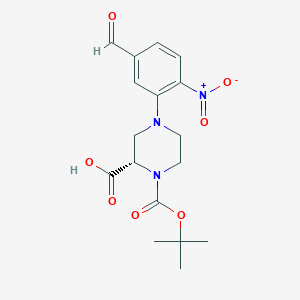
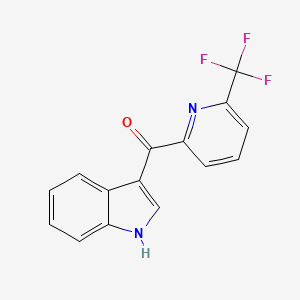
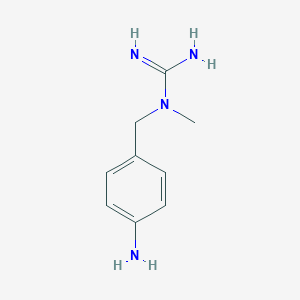
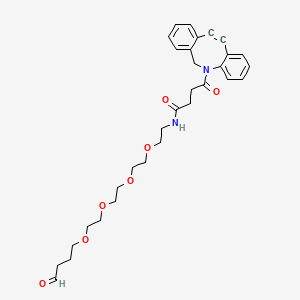

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)

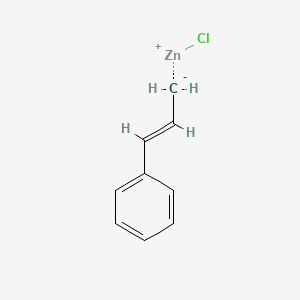
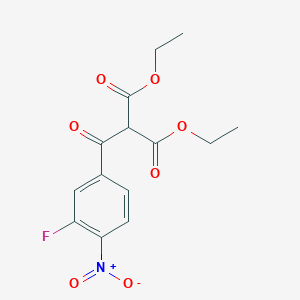
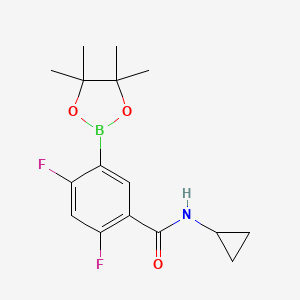
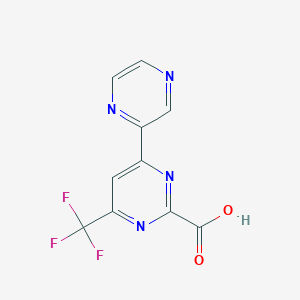
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
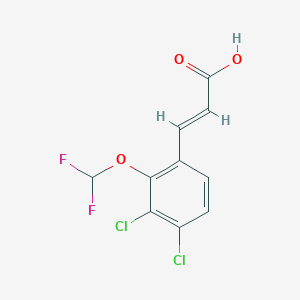
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
